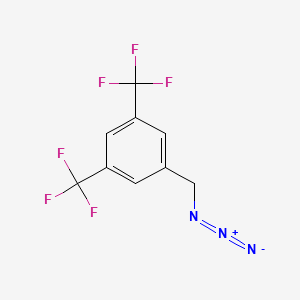
1-(叠氮甲基)-3,5-双(三氟甲基)苯
描述
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and two trifluoromethyl groups attached to a benzene ring
科学研究应用
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and lipophilicity
准备方法
Synthetic Routes and Reaction Conditions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures, around 70°C, and the product is isolated through extraction and purification techniques .
Industrial Production Methods
While specific industrial production methods for 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Hydrogen Gas and Catalysts: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Nitro Compounds: Resulting from oxidation reactions.
作用机制
The mechanism of action of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation and materials science.
相似化合物的比较
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1-(Azidomethyl)-2-fluorobenzene
- 1-(Azidomethyl)-2-methylbenzene
Uniqueness
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both azido and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications compared to its analogs .
属性
IUPAC Name |
1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657806 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620533-92-8 | |
| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














